1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
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Overview
Description
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Preparation Methods
The synthesis of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with isopropyl isocyanate, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like alkyl or acyl groups .
Scientific Research Applications
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site .
Comparison with Similar Compounds
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and selectivity for certain targets.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which can alter its pharmacokinetic properties and biological activity.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Substituted with an amino group, which can enhance its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between hydrophobicity and hydrogen bonding capability, making it a versatile scaffold for drug design .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBGYUCRNBGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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